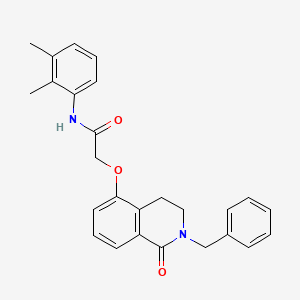

2-((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(2,3-dimethylphenyl)acetamide

Description

2-((2-Benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(2,3-dimethylphenyl)acetamide is a synthetic small molecule characterized by a tetrahydroisoquinoline core fused with a benzyl group at position 2 and an acetamide side chain substituted with a 2,3-dimethylphenyl group.

Properties

IUPAC Name |

2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(2,3-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O3/c1-18-8-6-12-23(19(18)2)27-25(29)17-31-24-13-7-11-22-21(24)14-15-28(26(22)30)16-20-9-4-3-5-10-20/h3-13H,14-17H2,1-2H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFEGDSQYXXMYJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-277984 involves multiple steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:

Formation of the Core Structure: The initial step involves the formation of the core structure through a series of reactions, including condensation and cyclization reactions.

Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to the core structure. These modifications are achieved through reactions such as alkylation, acylation, and halogenation.

Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to obtain WAY-277984 in its pure form.

Industrial Production Methods

Industrial production of WAY-277984 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Key considerations include:

Reaction Temperature and Pressure: Controlling the temperature and pressure to ensure optimal reaction rates and product formation.

Catalysts and Reagents: Using appropriate catalysts and reagents to facilitate the reactions and improve efficiency.

Purification Techniques: Employing large-scale purification techniques such as column chromatography and crystallization to obtain high-purity WAY-277984.

Chemical Reactions Analysis

Types of Reactions

WAY-277984 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: WAY-277984 can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Formation of substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

WAY-277984 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis of complex molecules.

Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

Medicine: Investigated for its potential therapeutic effects, including its role in treating diseases and disorders.

Industry: Utilized in the development of new materials and products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of WAY-277984 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to changes in their activity. Key pathways involved include:

Signal Transduction Pathways: WAY-277984 can modulate signal transduction pathways, affecting cellular processes such as proliferation, differentiation, and apoptosis.

Enzyme Inhibition: The compound can inhibit the activity of specific enzymes, leading to changes in metabolic pathways and cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with several derivatives, differing primarily in substituents on the benzyl group of the tetrahydroisoquinoline core and the aromatic ring of the acetamide moiety. These modifications influence physicochemical properties, target binding, and metabolic stability. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Findings from Structural Analysis

Electron-Withdrawing vs. Electron-Donating Groups: The 2-fluorobenzyl substituent in may enhance binding affinity to electron-deficient targets (e.g., kinases) via dipole interactions, whereas the unsubstituted benzyl group in the target compound relies on hydrophobic interactions.

Solubility and Metabolic Stability :

- The benzodioxin-containing analog benefits from oxygen atoms, which likely improve aqueous solubility but may reduce metabolic stability due to oxidative susceptibility.

- Fluorination in could slow hepatic metabolism by resisting oxidative degradation, a common pathway for benzyl groups.

Steric Effects :

- The 2,3-dimethylphenyl group in the target compound introduces steric hindrance, which might limit binding to shallow protein pockets compared to the less bulky 3-methylphenyl analog .

Role of Structural Determination Tools

The SHELX system has been pivotal in resolving crystal structures of related compounds, enabling precise analysis of bond angles, torsion angles, and intermolecular interactions. Such data are critical for rational drug design, as conformational flexibility in the tetrahydroisoquinoline core can influence target engagement.

Biological Activity

The compound 2-((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(2,3-dimethylphenyl)acetamide is a member of the dihydroisoquinolinone derivative class. This class of compounds has garnered attention due to their diverse biological and pharmacological activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

IUPAC Name: this compound

Molecular Formula: C26H26N2O4

Molecular Weight: 426.50 g/mol

CAS Number: 850905-66-7

The compound's structure features a tetrahydroisoquinoline core, which is known for its ability to interact with various biological targets due to its structural versatility.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The presence of the tetrahydroisoquinoline moiety allows for:

- Receptor Binding: The compound may bind to neurotransmitter receptors such as dopamine and serotonin receptors, influencing neurochemical pathways.

- Enzyme Modulation: It may inhibit or activate enzymes involved in metabolic processes, contributing to its pharmacological effects.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

-

Antioxidant Activity:

- The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress. This is crucial in preventing cellular damage linked to various diseases.

-

Antidiabetic Effects:

- Preliminary studies suggest that it may help regulate blood glucose levels by enhancing insulin sensitivity and inhibiting gluconeogenesis in the liver.

-

Neuroprotective Properties:

- The compound shows promise in protecting neuronal cells from apoptosis induced by neurotoxic agents. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.

-

Anti-inflammatory Effects:

- It may reduce inflammation by inhibiting pro-inflammatory cytokines, contributing to its therapeutic potential in conditions like arthritis.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds within the same class:

These findings indicate that compounds structurally related to this compound possess valuable biological activities that warrant further investigation.

Comparative Analysis

When compared to similar compounds such as indole derivatives and other dihydroisoquinolinones, this compound stands out due to its unique structural features that enhance its stability and biological efficacy.

| Compound Class | Common Activities | Unique Features |

|---|---|---|

| Dihydroisoquinolinones | Antioxidant, anti-inflammatory | Versatile binding interactions |

| Indole derivatives | Neuroprotective | Stronger receptor selectivity |

| Isoquinoline derivatives | Antidiabetic | Enhanced metabolic modulation |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(2,3-dimethylphenyl)acetamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the tetrahydroisoquinoline core via cyclization of substituted benzylamines under acidic or basic conditions.

- Step 2 : Etherification at the 5-position using chloroacetyl chloride or similar reagents in solvents like DMF, with potassium carbonate as a base (common in acetamide derivatives) .

- Step 3 : Coupling with 2,3-dimethylaniline via nucleophilic substitution or amidation.

- Optimization : Reaction parameters (temperature, solvent polarity, catalyst) are adjusted using Design of Experiments (DoE) to maximize yield. For example, TLC monitoring and iterative reagent addition (e.g., acetyl chloride in ) ensure reaction completion .

Q. How is the structural integrity of this compound validated during synthesis?

- Methodological Answer : Analytical techniques include:

- NMR Spectroscopy : Confirms regiochemistry (e.g., δ 7.69 ppm for NH in ) and substitution patterns.

- HPLC-MS : Assesses purity (>95%) and molecular ion peaks (e.g., ESI/APCI(+) in ).

- IR Spectroscopy : Validates functional groups like carbonyl (C=O) at ~1680 cm⁻¹ .

Advanced Research Questions

Q. How can computational modeling improve the design of derivatives targeting specific biological receptors?

- Methodological Answer :

- Docking Studies : Tools like AutoDock Vina predict binding affinities to receptors (e.g., enzymes or GPCRs).

- Quantum Chemical Calculations : Optimize transition states for synthetic steps (e.g., ICReDD’s reaction path search in ).

- ADMET Prediction : Software like SwissADME evaluates pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values under standardized conditions (e.g., Wister albino mice in ).

- Orthogonal Assays : Combine enzymatic inhibition (e.g., kinase assays) with cell viability tests (MTT assays) to confirm mechanism-specific effects.

- Meta-Analysis : Statistically integrate data from heterogeneous studies using tools like RevMan, accounting for variables like solvent/DMSO concentration .

Q. How are reaction scalability challenges addressed without compromising yield or purity?

- Methodological Answer :

- Process Intensification : Use continuous flow reactors for exothermic steps (e.g., chloroacetylation in ).

- Green Chemistry Principles : Replace DMF with cyclopentyl methyl ether (CPME) to improve safety and waste reduction.

- In Situ Monitoring : PAT (Process Analytical Technology) tools like Raman spectroscopy track intermediate formation .

Contradiction Analysis Framework

- Case Study : Discrepancies in reported IC₅₀ values for kinase inhibition.

- Root Cause : Variability in assay buffer pH or ATP concentration.

- Resolution : Replicate experiments under harmonized conditions (e.g., 10 mM MgCl₂, pH 7.4) .

Key Research Gaps

- Structural-Activity Relationships (SAR) : Limited data on the role of the benzyl group in receptor selectivity.

- In Vivo Toxicity : Absence of chronic exposure studies in model organisms (e.g., zebrafish or rodents).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.